1-(3-Methanesulfonylbenzoyl)-4-phenylpiperazine is a chemical compound that belongs to the class of piperazine derivatives, which are characterized by a piperazine ring substituted with various functional groups. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various neurological and psychological conditions.
The compound is synthesized through specific chemical reactions involving piperazine and benzoyl derivatives, often utilizing methanesulfonyl groups to enhance solubility and biological activity. Research indicates that derivatives of piperazine have been extensively studied for their pharmacological properties, including antidepressant and anxiolytic effects .
The synthesis of 1-(3-methanesulfonylbenzoyl)-4-phenylpiperazine typically involves several key steps:
The molecular structure of 1-(3-methanesulfonylbenzoyl)-4-phenylpiperazine features:
Key structural data includes:
1-(3-Methanesulfonylbenzoyl)-4-phenylpiperazine can participate in various chemical reactions:
The reactions are typically monitored using techniques such as:
The mechanism of action for 1-(3-methanesulfonylbenzoyl)-4-phenylpiperazine is hypothesized based on its structural similarity to known psychoactive compounds. It may act primarily as a serotonin receptor modulator or inhibitor, influencing neurotransmitter levels in the brain. This modulation can lead to increased serotonin availability, which is beneficial in treating depression and anxiety disorders.
1-(3-Methanesulfonylbenzoyl)-4-phenylpiperazine has several potential scientific uses:
Research continues into optimizing its synthesis and exploring its pharmacological properties further, aiming to enhance its efficacy and reduce potential side effects associated with existing treatments .
Piperazine derivatives transitioned from pharmaceutical candidates to recreational drugs following the abandonment of clinical development due to undesirable stimulant and euphoric side effects. Initial interest centered on N-benzylpiperazine (BZP), investigated in the 1970s-1980s as a potential antidepressant before being discontinued due to amphetamine-like reinforcing properties. The late 1990s witnessed the deliberate introduction of BZP into recreational drug markets, particularly in the United States and later New Zealand, where it was legally marketed as a "safer" alternative to illicit stimulants under product names like "Party Pills" or "Legal X" [1] [5].
Table 1: Historical Emergence Timeline of Key Piperazine Derivatives in Illicit Markets [1] [5] [9]
Time Period | Primary Compounds | Market Presence | Common Forms |
---|---|---|---|
1970s-1980s | BZP (Pharmaceutical Phase) | Clinical Trials (Abandoned) | Not applicable |
Late 1990s-2005 | BZP, TFMPP | New Zealand (Quasi-Legal), Limited US/EU | Tablets ("Party Pills"), Capsules |
2005-2008 | mCPP, MeOPP, pFPP, BZP/TFMPP Mixtures | EU Expansion, Global Online Sales | Logoed Tablets (Mimicking Ecstasy), Powders |
Post-2010 | 1-(3-Methanesulfonylbenzoyl)-4-phenylpiperazine, pBPP, 3,4-CFPP | Specialized Online Vendors, Niche Markets | Powders, Blotters, "Research Chemical" Pellets |
Piperazine-based NPS are systematically classified into two primary categories based on their core structural motifs: benzylpiperazines and phenylpiperazines. This classification is foundational for understanding structure-activity relationships and legislative tracking [1] [3].
1-[(4-Bromo-2,5-dimethoxyphenyl)methyl]piperazine (2C-B-BZP)Modifications primarily alter lipophilicity and electronic properties, influencing blood-brain barrier penetration and receptor affinity [1] [4].
Phenylpiperazines: Feature a direct bond between a phenyl ring and a piperazine nitrogen atom. This class exhibits greater structural diversity via substitution patterns on the phenyl ring:
1-(3-Methanesulfonylbenzoyl)-4-phenylpiperazine represents an advanced subclass within phenylpiperazines, distinguished by the replacement of the standard hydrogen or alkyl substituent with a benzoyl group bearing a methanesulfonyl (mesyl) moiety at the meta position. This structure integrates two critical features:
Table 2: Structural Classification of Major Piperazine Derivatives with Representative Examples [1] [3] [4]
Core Class | Sub-Class/Modification | Prototype Examples | Key Structural Features |
---|---|---|---|
Benzylpiperazines | Unsubstituted Phenyl | N-Benzylpiperazine (BZP) | C₆H₅-CH₂-Piperazine |
Alkyl-Substituted Phenyl | 1-(3-Methylbenzyl)piperazine (3-Me-BZP) | 3-CH₃-C₆H₄-CH₂-Piperazine | |
Halo-Substituted Phenyl | 1-[(4-Bromo-2,5-dimethoxyphenyl)methyl]piperazine (2C-B-BZP) | 4-Br-2,5-(CH₃O)₂-C₆H₂-CH₂-Piperazine | |
Phenylpiperazines | Halo-Substituted | 1-(3-Chlorophenyl)piperazine (mCPP), 1-(4-Bromophenyl)piperazine (pBPP) | 3-Cl-C₆H₄-Piperazine, 4-Br-C₆H₄-Piperazine |
Alkoxy-Substituted | 1-(4-Methoxyphenyl)piperazine (MeOPP) | 4-CH₃O-C₆H₄-Piperazine | |
Complex Multi-Substituted | 1-(3-Chloro-4-fluorophenyl)piperazine (3,4-CFPP) | 3-Cl-4-F-C₆H₃-Piperazine | |
Advanced Phenylpiperazines (Acyl/Sulfonyl) | Benzoyl-Substituted | 1-(3-Methanesulfonylbenzoyl)-4-phenylpiperazine | 4-C₆H₅-Piperazine-N-C(O)-C₆H₄-3-SO₂CH₃ |
Sulfonyl-Direct | 1-(3-Methanesulfonylphenyl)piperazine | 3-CH₃SO₂-C₆H₄-Piperazine |
The integration of sulfonyl (specifically methanesulfonyl or mesyl, -SO₂CH₃) and benzoyl (-C(O)C₆H₅) functional groups into piperazine scaffolds like 1-(3-methanesulfonylbenzoyl)-4-phenylpiperazine is a deliberate strategy to modulate pharmacological and pharmacokinetic properties. These groups impart distinct electronic, steric, and metabolic characteristics compared to simpler alkyl, halogen, or alkoxy substituents found in earlier-generation piperazine NPS [1] [4] [7].
The benzoyl group (-C(O)C₆H₅) introduces a rigid, planar aromatic carbonyl spacer between the piperazine nitrogen and the sulfonylaryl moiety. This contrasts with the flexible alkyl chains or direct aryl attachments seen in compounds like BZP or mCPP. The carbonyl's polarity and potential for hydrogen bond acceptance, combined with the aromatic ring's capacity for π-π stacking, create a unique pharmacophoric element. Computational modeling suggests such groups may facilitate "bitopic" binding at monoamine receptors, where the piperazine interacts with the orthosteric site while the sulfonylbenzoyl moiety engages a secondary, structurally distinct accessory pocket [7] [10].
Metabolic Stability and Detection Evasion:
The benzoyl group, particularly when substituted with electron-withdrawing sulfonyl groups, exhibits greater stability against hydrolytic enzymes (esterases/amidases) than aliphatic esters or amides. This reduces the generation of easily detectable metabolites like piperazine or benzylamine, common with BZP or simpler phenylpiperazines. The complex metabolite profile complicates standard urine drug screening, requiring sophisticated LC-MS/MS or QTOF-MS methodologies for identification [9] [10].
Physicochemical Properties and Bioavailability:
Table 3: Impact of Sulfonyl and Benzoyl Functional Groups on Key Compound Properties [4] [7] [9]
Functional Group | Electronic Effect | Impact on Receptor Binding | Impact on Metabolism | Impact on Physicochemical Properties |
---|---|---|---|---|
Methanesulfonyl (-SO₂CH₃) | Strong Electron-Withdrawing | Enhanced H-bonding/dipole interactions; Potential for novel binding modes at SBS; Possible increased 5-HT receptor affinity | Resistance to CYP oxidation; Susceptible to glucuronidation/sulfation | Increased polarity & water solubility; Moderate increase in molecular weight |
Benzoyl (-C(O)C₆H₅) | Moderately Electron-Withdrawing (Carbonyl) | Rigid spacer enabling bitopic binding; π-π stacking capability; Enhanced steric bulk modulating selectivity | Resistance to amidase hydrolysis compared to aliphatic amides; Complex phase I/II metabolite profiles | Significant increase in molecular weight & steric bulk; Planarity may reduce membrane permeability; Increased logP (lipophilicity) offset by carbonyl polarity |
Combined 3-(Methanesulfonyl)benzoyl | Synergistic Electron-Withdrawal on aromatic ring | Optimized for high-affinity, bitopic binding at D2-like receptors (particularly D3); Altered selectivity profile vs. simple phenylpiperazines | Enhanced metabolic stability via dual resistance mechanisms; Complex metabolite signature hindering standard immunoassay detection | Balanced lipophilicity/hydrophilicity; High polar surface area potentially limiting CNS penetration unless actively transported |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: